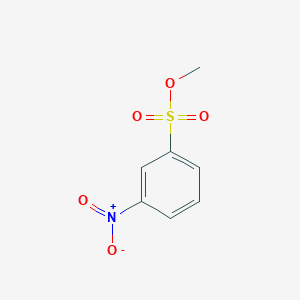

Methyl 3-nitrobenzenesulfonate

説明

Methyl 3-nitrobenzenesulfonate is an organic compound with the chemical formula C7H7NO5S. It is a colorless or light yellow solid with a melting point of about 50-51 degrees Celsius and a boiling point of 187-190 degrees Celsius . This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-nitrobenzenesulfonate can be synthesized through the sulfonation of nitrobenzene. One method involves adding a sodium tungstate catalyst to nitrobenzene, followed by the dropwise addition of sulfur trioxide at a temperature of 80-100 degrees Celsius. The mixture is then subjected to heat preservation at 100-120 degrees Celsius for 2-4 hours to complete the sulfonation reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfur trioxide as a sulfonating agent and sodium tungstate as a catalyst. The reaction mixture is diluted with water, filtered, and neutralized with alkali. The resulting product is then extracted, desolventized, and dried to obtain a high-purity compound .

化学反応の分析

Types of Reactions: Methyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution (SN2), reduction, and oxidation.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the substitution of the sulfonate group with a nucleophile, such as bromide ions.

Reduction: The compound can be reduced using hydrogen in the presence of a catalyst like Raney nickel.

Oxidation: this compound can be oxidized using ozone in aqueous solutions.

Major Products:

Nucleophilic Substitution: The major product is the substituted benzene derivative.

Reduction: The major product is the corresponding amine.

Oxidation: The major product is the oxidized benzene derivative.

科学的研究の応用

Chemical Synthesis

Methyl 3-nitrobenzenesulfonate serves as a valuable reagent in organic synthesis. Its sulfonate group facilitates nucleophilic substitution reactions, making it a key intermediate for synthesizing complex organic molecules.

- Nucleophilic Substitution : The sulfonate group can be replaced by various nucleophiles, allowing the formation of diverse products. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated the use of this compound in synthesizing biologically active compounds through nucleophilic aromatic substitution, leading to derivatives with enhanced pharmacological properties .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this sulfonate have shown promising results in inhibiting the growth of colon and breast cancer cells.

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and modulation of signaling pathways involved in cell proliferation. This mechanism was confirmed through studies involving IC50 evaluations against specific cancer cell lines .

Applications in Material Science

This compound is also applied in material science for developing advanced materials.

- Polymer Chemistry : It is used as a monomer or cross-linking agent in polymer synthesis, contributing to the development of functional polymers with specific properties such as conductivity and thermal stability.

- Case Study : A recent study explored the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal resistance, demonstrating its utility in creating high-performance materials .

Environmental Applications

The compound has potential applications in environmental chemistry.

- Wastewater Treatment : this compound has been studied for its effectiveness in treating industrial wastewater containing toxic organic pollutants. Its ability to undergo degradation processes makes it a candidate for remediation strategies .

Summary Table of Applications

作用機序

The mechanism of action of methyl 3-nitrobenzenesulfonate involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the sulfonate group is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amine, which can further participate in various biochemical pathways .

類似化合物との比較

Methyl 4-nitrobenzenesulfonate: Similar in structure but with the nitro group in the para position.

Sodium 3-nitrobenzenesulfonate: The sodium salt form, used in similar applications but with different solubility properties.

Uniqueness: Methyl 3-nitrobenzenesulfonate is unique due to its specific positioning of the nitro group, which influences its reactivity and the types of reactions it undergoes. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

生物活性

Methyl 3-nitrobenzenesulfonate (MNBS) is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a sulfonate group attached to a benzene ring. Its structure can be represented as follows:

This configuration contributes to its reactivity and biological interactions.

Antibacterial Activity

MNBS has shown promising antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for MNBS have been evaluated in several studies:

| Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus (MSSA) | 0.39–0.78 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39–1.56 | |

| Enterococcus faecalis | 2- to 8-fold increase in activity |

In a study focusing on sulfonate-substituted compounds, MNBS exhibited significant antibacterial activity, particularly against MSSA and MRSA, although it was less effective against enterococci compared to linezolid, a standard antibiotic.

Anticancer Activity

Recent research has highlighted the anticancer potential of MNBS through its interaction with cancer cell lines. In vitro studies have demonstrated that MNBS can inhibit the growth of various cancer cells, including breast cancer cells (MCF7):

- Cell Viability Assay : The MTT assay indicated that MNBS reduced cell viability in a dose-dependent manner.

- Cytotoxicity Measurement : Lactate dehydrogenase (LDH) release was significantly increased at higher concentrations of MNBS, suggesting cytotoxic effects on MCF7 cells.

The results indicate that MNBS may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

The biological activity of MNBS can be attributed to its ability to interact with cellular components, leading to disruptions in cellular processes:

- Methemoglobinemia Risk : MNBS can bind to hemoglobin, leading to methemoglobinemia, which is associated with oxygen deprivation symptoms such as cyanosis and respiratory difficulties .

- Enzyme Inhibition : Studies suggest that sulfonates like MNBS may provide better inhibition of specific enzymes compared to their sulfonamide counterparts .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various sulfonate compounds, including MNBS, against clinical isolates of staphylococci. The findings supported the potential use of MNBS in treating infections caused by resistant strains .

- Cytotoxicity in Cancer Research : In another case study involving MCF7 cells, MNBS was tested alongside other compounds for cytotoxicity. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

特性

IUPAC Name |

methyl 3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKKKZKIPZOMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211196 | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-21-7 | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。